Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes bromine, chlorine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phenoxyacetyl intermediate: This involves the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Amidation: The phenoxyacetyl intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing bromine or chlorine.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its amide and ester functionalities.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
- 5-((4-BROMO-2-CHLOROPHENOXY)METHYL)FURAN-2-CARBALDEHYDE
Uniqueness
METHYL 2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of bromine, chlorine, and thiophene moieties, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for developing new materials and studying complex biochemical interactions.
Properties
Molecular Formula |
C16H15BrClNO4S |
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Molecular Weight |
432.7 g/mol |
IUPAC Name |
methyl 2-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H15BrClNO4S/c1-8-9(2)24-15(14(8)16(21)22-3)19-13(20)7-23-12-5-4-10(18)6-11(12)17/h4-6H,7H2,1-3H3,(H,19,20) |
InChI Key |
OCAVTIUDXXDUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Br)C |
Origin of Product |
United States |
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